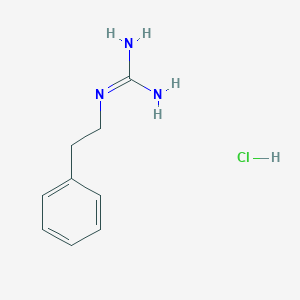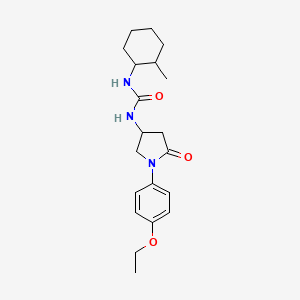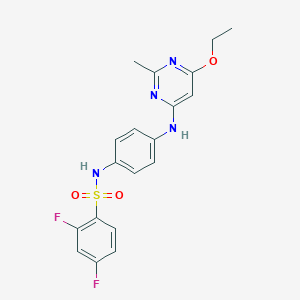![molecular formula C23H25ClN4O3S B2440407 3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422530-13-0](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Applications
Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that certain quinazolines possess significant activity against a variety of bacterial and fungal species, making them potential candidates for the development of new antimicrobial agents. For instance, Desai, Dodiya, and Shihora (2011) synthesized a series of quinazolinone and thiazolidinone compounds showing in vitro antibacterial and antifungal activities. This suggests the potential of quinazoline derivatives in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Anticonvulsant Activity
Quinazolinone derivatives have also been explored for their anticonvulsant activity. Noureldin et al. (2017) designed and synthesized a series of quinazolin-4(3H)-one derivatives that were evaluated for their anticonvulsant activity, with some compounds showing superior activities compared to reference drugs. This highlights the therapeutic potential of quinazolinones in the treatment of seizure disorders (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).
Antitumor Applications
Certain quinazoline compounds have been identified as potent antitumor agents with unique biochemical characteristics, such as a delayed, non-phase-specific cell-cycle arrest. Bavetsias et al. (2002) reported on CB30865, a quinazolin-4-one antitumor agent, and its water-soluble analogues, which showed high growth-inhibitory activity and could serve as a basis for the development of new anticancer drugs (Bavetsias, Skelton, Yafai, Mitchell, Wilson, Allan, & Jackman, 2002).
Antihistamine Agents
Alagarsamy et al. (2014) synthesized novel quinazolinone derivatives and evaluated them for in vivo H1-antihistaminic activity, indicating the potential use of these compounds as antihistamine agents. Some derivatives showed significant protection against histamine-induced bronchospasm in animal models, suggesting their utility in treating allergic conditions (Alagarsamy, Narendhar, Sulthana, & Solomon, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-chlorobenzyl chloride with N-(3-morpholin-4-ylpropyl)amine to form the intermediate, which is then reacted with 2-mercaptoquinazoline-4-one to yield the final product.", "Starting Materials": [ "4-chlorobenzyl chloride", "N-(3-morpholin-4-ylpropyl)amine", "2-mercaptoquinazoline-4-one" ], "Reaction": [ "Step 1: 4-chlorobenzyl chloride is reacted with N-(3-morpholin-4-ylpropyl)amine in the presence of a base such as triethylamine to form the intermediate 3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)amine.", "Step 2: The intermediate is then reacted with 2-mercaptoquinazoline-4-one in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide to yield the final product, 3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
422530-13-0 |
Formule moléculaire |
C23H25ClN4O3S |
Poids moléculaire |
472.99 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3S/c24-18-5-2-16(3-6-18)15-28-22(30)19-7-4-17(14-20(19)26-23(28)32)21(29)25-8-1-9-27-10-12-31-13-11-27/h2-7,14H,1,8-13,15H2,(H,25,29)(H,26,32) |
Clé InChI |
LSVWZLGUMMSISX-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)



![2-chloro-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2440337.png)
![4-bromo-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2440338.png)
![(E)-1'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2440340.png)

![6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2440342.png)



